1-(3-Methylphenyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(3-Methylphenyl)piperazine derivatives involves a series of chemical reactions starting from basic precursors. For instance, Kumar et al. (2017) describe a novel series of derivatives synthesized starting from 2-acetylfuran, which undergoes Claisen Schmidt condensation with various aromatic aldehydes. This step is followed by cyclization, Mannich’s reaction, and finally, obtaining the desired product which is confirmed through various spectroscopic methods including IR, NMR, and mass spectrometry (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of 1-(3-Methylphenyl)piperazine derivatives has been elucidated using various spectroscopic techniques. Wang et al. (2004) synthesized a compound involving 1-(3-Methylphenyl)piperazine and characterized its molecular structure as having weak intramolecular C—H⋯N interaction, with crystal packing stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as a C—H⋯π interaction (Wang et al., 2004).
Chemical Reactions and Properties
1-(3-Methylphenyl)piperazine serves as a key intermediate in the synthesis of various compounds with potential biological activities. Its reactivity has been explored in the context of synthesizing novel derivatives, such as those described by Narendra Sharath Chandra et al. (2006), who synthesized novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives and evaluated their antimicrobial activities (Narendra Sharath Chandra et al., 2006).
Physical Properties Analysis
The physical properties of 1-(3-Methylphenyl)piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The crystal and molecular structure analysis, as mentioned earlier, provides insights into the compound's solid-state characteristics, which are essential for understanding its behavior in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of 1-(3-Methylphenyl)piperazine, including its reactivity with various chemical reagents, the formation of derivatives, and the influence of substituents on its chemical behavior, are foundational for synthesizing compounds with desired biological or physical properties. Studies such as those by Balaraju et al. (2019) illustrate the compound's utility in creating novel structures with potential applications in medicinal chemistry (Balaraju et al., 2019).
Scientific Research Applications
Specific Scientific Field
The specific scientific field is Pharmaceutical Research , particularly in the area of drug delivery .
Summary of the Application
“1-(3-Methylphenyl)piperazine” is a derivative of phenylpiperazine, which has been identified as a potential intestinal permeation enhancer . This means it could potentially improve the absorption of orally administered macromolecular therapeutics across the intestinal epithelium into the bloodstream .
Methods of Application or Experimental Procedures
In the study, a small library of 13 derivatives of 1-phenylpiperazine, including “1-(3-Methylphenyl)piperazine”, was examined . The efficacy and cytotoxicity of these compounds were assessed in a Caco-2 model of the intestinal epithelium . Efficacy was measured using the paracellular diffusion marker calcein, as well as by immunostaining and confocal imaging of Caco-2 monolayers .
Results or Outcomes
Of the 13 derivatives, two enhanced the permeability of the fluorescent marker calcein over 100-fold . It was found that hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity, while aliphatic substitutions resulted in efficacy and toxicity profiles comparable to 1-phenylpiperazine . Several potent derivatives, including “1-(3-Methylphenyl)piperazine”, displayed lower toxicity than 1-phenylpiperazine, suggesting promise in future applications .
Synthesis of Piperazines
Specific Scientific Field
The specific scientific field is Organic Chemistry , particularly in the synthesis of piperazines .
Summary of the Application
“1-(3-Methylphenyl)piperazine” is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Methods of Application or Experimental Procedures
The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results or Outcomes
The synthesis of piperazine derivatives has been successful and has led to a wide range of biologically and pharmaceutically active compounds .
Treatment of Neurological Disorders
Specific Scientific Field
The specific scientific field is Neuroscience , particularly in the treatment of neurological disorders .
Summary of the Application
“1-(3-Methylphenyl)piperazine” is used in the preparation of (2,5-Dioxopyrrolidin-L-yl) (phenyl)acetamide derivatives useful in the treatment of neurological disorders .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
Synthesis of Chiral Piperazines
Specific Scientific Field
The specific scientific field is Organic Chemistry , particularly in the synthesis of chiral piperazines .
Summary of the Application
“1-(3-Methylphenyl)piperazine” is used in the synthesis of 2-substituted chiral piperazines . Chiral piperazines are important because they are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Methods of Application or Experimental Procedures
The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Results or Outcomes
The synthesis of 2-substituted chiral piperazines has been successful and has led to a wide range of biologically and pharmaceutically active compounds .
Safety And Hazards
1-(3-Methylphenyl)piperazine is classified as having acute oral toxicity, skin corrosion, and serious eye damage . It is toxic if swallowed and causes severe skin burns and eye damage . Precautionary measures include not breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
1-(3-methylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHIRLNKIUYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194108 | |
Record name | 1-(m-Tolyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)piperazine | |
CAS RN |
41186-03-2 | |
Record name | 1-(3-Methylphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41186-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(m-Tolyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041186032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 41186-03-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(m-Tolyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(m-tolyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(M-TOLYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYS4L9BW6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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